molecular formula C20H14Cl2N2O4 B8691343 2,5-Bis(p-chloroanilino)terephthalic acid CAS No. 41680-76-6

2,5-Bis(p-chloroanilino)terephthalic acid

Cat. No.: B8691343
CAS No.: 41680-76-6
M. Wt: 417.2 g/mol
InChI Key: LVTSHUZPPLHMEB-UHFFFAOYSA-N
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Description

2,5-Bis(p-chloroanilino)terephthalic acid is a useful research compound. Its molecular formula is C20H14Cl2N2O4 and its molecular weight is 417.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

41680-76-6

Molecular Formula

C20H14Cl2N2O4

Molecular Weight

417.2 g/mol

IUPAC Name

2,5-bis(4-chloroanilino)terephthalic acid

InChI

InChI=1S/C20H14Cl2N2O4/c21-11-1-5-13(6-2-11)23-17-9-16(20(27)28)18(10-15(17)19(25)26)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26)(H,27,28)

InChI Key

LVTSHUZPPLHMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)Cl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.9 Parts of 2,5-di(p-chloroanilino)-3,6-dihydroterephthalic acid dimethyl ester, 50 parts of ethanol, 5.37 parts of KOH, 24.35 parts of water and 6 parts of sodium m-nitrobenzenesulfonate were charged into a 200-ml flask of stainless steel, and refluxed with stirring for 10 hours. When the suspension changed to a black solution, ethanol was steam-distilled, and the reaction mixture was filtered to remove a solid. The remaining solution was heated up to 80° C. with stirring, and after 35 parts of a 10% hydrochloric acid aqueous solution was dropwise added, the mixture was maintained for 1 hour. Then, the mixture was filtered, washed with hot water and dried to give 8.21 parts (98.4% of the theoretical yield) of 2,5-di(p-chloroanilino)terephthalic acid.
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Synthesis routes and methods II

Procedure details

Dimethyl 2,5-bis{(4-chlorophenyl)amino}cyclohexa-1,4-diene-1,4-dicarboxylate (4.47 gm, 10 mmol), the sodium salt of 3-nitrobenzenesulphonic acid (2.3 gm; 10 mmol), ethanol (70 ml) and 1.0M sodium hydroxide (40 ml) were heated to reflux overnight under a nitrogen atmosphere. The bright yellow solution was allowed to cool and water (120 ml) was added. The mixture was acidified with conc. hydrochloric acid when a red solid precipitated out. This material was filtered off, washed with water and dried under vacuum over phosphorous pentoxide to give 4.0 gm (96%) of 2,5-bis{(4-chlorophenyl)amino}terephthalic acid.
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